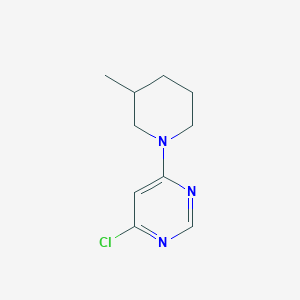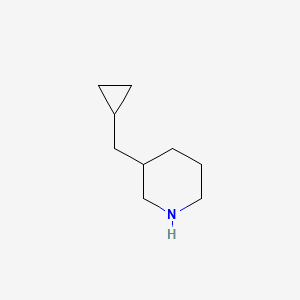
3-(Cyclopropylmethyl)piperidine
Übersicht
Beschreibung
3-(Cyclopropylmethyl)piperidine is a compound with the CAS Number: 1219979-08-4 . It has a molecular weight of 139.24 and is typically in liquid form .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Molecular Structure Analysis
The molecular structure of 3-(Cyclopropylmethyl)piperidine is represented by the Inchi Code: 1S/C9H17N/c1-2-9(7-10-5-1)6-8-3-4-8/h8-10H,1-7H2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are formed through various intra- and intermolecular reactions . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Physical And Chemical Properties Analysis
3-(Cyclopropylmethyl)piperidine is a liquid at room temperature . It has a molecular weight of 139.24 .Wissenschaftliche Forschungsanwendungen
Sigma Receptor Antagonism
3-(Cyclopropylmethyl)piperidine derivatives have shown potential in the treatment of physiological or drug-induced psychosis or dyskinesia. These compounds are selective sigma receptor antagonists, which are relevant in addressing movement disorder side effects associated with typical antipsychotic agents (Kurdi et al., 2004).
Gastric Antisecretory Properties
4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, which include structures similar to 3-(Cyclopropylmethyl)piperidine, have been researched as potential gastric antisecretory agents. Such compounds could be valuable in the treatment of peptic ulcer disease (Scott et al., 1983).
Sigma Ligands in Neuronal Cells
Compounds like 1-(cyclopropylmethyl)piperidine have been studied for their effects on inositol 1,4,5-triphosphate (IP3) formation in neuronal cells. These studies contribute to understanding the modulation of N-methyl-D-aspartate (NMDA)/phencyclidine (PCP) receptor ion channel complex through sigma-1 sites (Yamamoto et al., 1995).
Antipsychotic Properties
Research on compounds like (-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine has focused on their antipsychotic activity, particularly in their ability to block conditioned avoidance responding in animal models (Remy et al., 1977).
Brain Receptor Interaction
Studies have investigated the interaction of piperidine derivatives, including 3-(Cyclopropylmethyl)piperidine, with brain receptors. For instance, research has explored the involvement of sigma receptors in psychotomimetic effects and behavioral impacts (Largent et al., 1984).
Anticancer Potential
Piperidine and its derivatives, including 3-(Cyclopropylmethyl)piperidine, have shown therapeutic potential against various types of cancers. These compounds modulate crucial signaling pathways essential for cancer development and can inhibit cell migration and survivability of cancer cells (Mitra et al., 2022).
Synthesis of Spiro-Fused Piperidines
Research has been conducted on environmentally friendly methods for synthesizing spiro-fused piperidines, which are relevant in pharmacology and include structures similar to 3-(Cyclopropylmethyl)piperidine (Lohar et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of piperidine derivatives in pharmaceuticals .
Eigenschaften
IUPAC Name |
3-(cyclopropylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-9(7-10-5-1)6-8-3-4-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSOBTMPBVSYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423899.png)
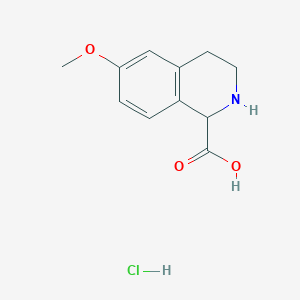
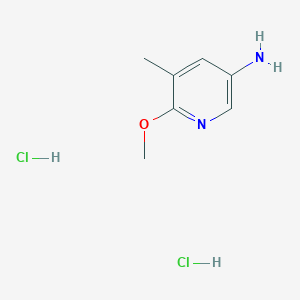

![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423905.png)
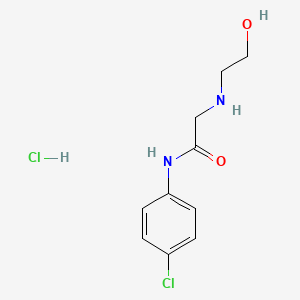
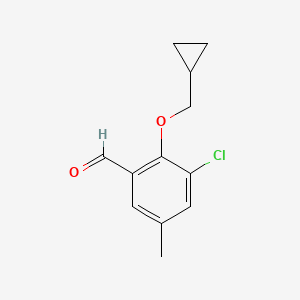
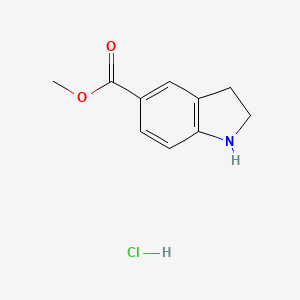
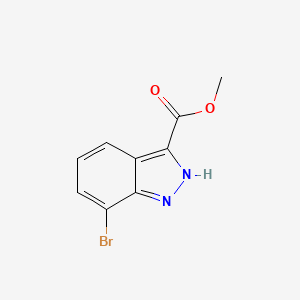


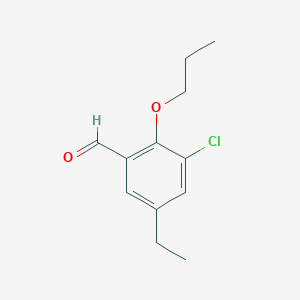
![4-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423920.png)
